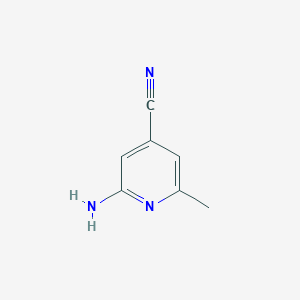

![molecular formula C20H15ClFN5O3S2 B2521063 2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 851860-50-9](/img/structure/B2521063.png)

2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that appears to be related to the benzothiazole and benzamide families. These classes of compounds are known for their biological activities, which often include antibacterial and antitumor properties. The molecule features a benzothiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen, and a benzamide part, which is a benzene ring attached to an amide group. The presence of chlorine and fluorine atoms suggests that the compound could have been designed to enhance its biological activity or its interaction with biological targets.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through routes that involve cyclization reactions and the introduction of halogen atoms to increase the compound's reactivity. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through Jacobsen cyclization and subsequent modifications to obtain pure samples of target compounds . These methods could potentially be adapted for the synthesis of the compound .

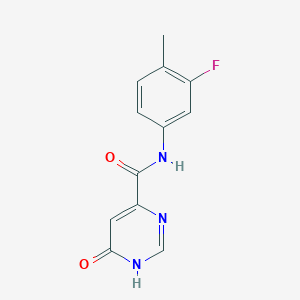

Molecular Structure Analysis

The molecular structure of benzothiazoles and benzamides is characterized by the presence of aromatic rings, which contribute to the stability of the molecule, and functional groups such as amides and thioureas that can interact with biological targets. The fluorine and chlorine atoms are likely to influence the electronic distribution within the molecule, affecting its reactivity and binding properties. The specific arrangement of these atoms and groups within the compound would determine its overall shape and, consequently, its interaction with enzymes or receptors.

Chemical Reactions Analysis

Benzothiazoles and benzamides can undergo various chemical reactions, including substitutions, where the halogen atoms can be replaced by other groups, potentially modifying the compound's biological activity. The amide group can participate in hydrolysis reactions under certain conditions, which could be relevant for the compound's metabolism within the body. The presence of a thiourea moiety in related compounds suggests that similar sulfur-containing groups in the compound could engage in redox reactions or act as ligands to metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of halogen atoms would likely increase its lipophilicity, which could affect its solubility and distribution within the body. The compound's stability, melting point, and boiling point would be determined by the strength of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, between its molecules. The compound's spectroscopic properties, including IR, NMR, and UV-Vis spectra, would provide insights into its functional groups and electronic structure .

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with structural features resembling the query chemical have been synthesized and evaluated for their antimicrobial properties. For example, novel benzimidazole derivatives exhibiting significant in vitro antimicrobial activity against a range of pathogens, highlighting the potential of such compounds in addressing drug-resistant microbial infections (Abdellatif et al., 2013). Similarly, fluorobenzamides containing thiazole and thiazolidine frameworks have shown promising antimicrobial effects, emphasizing the role of fluorine and thiazole moieties in enhancing bioactivity (Desai et al., 2013).

Anticancer Properties

Fluorinated benzothiazoles have been investigated for their cytotoxic properties against cancer cell lines, with certain derivatives displaying potent activity. This suggests the potential of structurally related compounds in cancer therapy, particularly through the mechanism of cytochrome P450 CYP1A1 induction, crucial for antitumor specificity (Hutchinson et al., 2001).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds incorporating benzothiazole and related heterocycles have been a focus of research, aiming at discovering new therapeutic agents. For instance, derivatives of benzothiazole have been synthesized and assessed for various biological activities, including anticancer and antimicrobial effects. This demonstrates the versatility of such compounds in drug development and the importance of structural modifications to achieve desired biological outcomes (Ravinaik et al., 2021).

Orientations Futures

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . Future research could explore the synthesis, properties, and potential applications of this compound and related structures .

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN5O3S2/c1-10-5-6-13-14(7-10)32-19(24-13)25-15(28)9-31-20-27-26-16(30-20)8-23-18(29)17-11(21)3-2-4-12(17)22/h2-7H,8-9H2,1H3,(H,23,29)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSMRINXMWCMSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520981.png)

![tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2520984.png)

![2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2520987.png)

![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)

![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)

![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)

![N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520999.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide](/img/structure/B2521001.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)